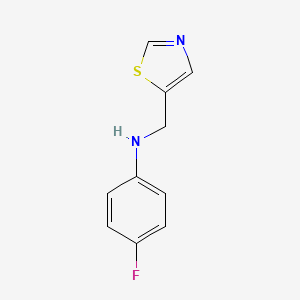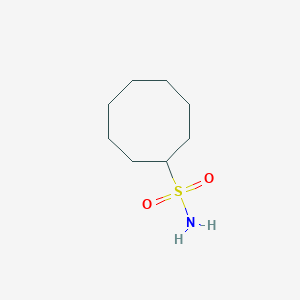
Cyclooctanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclooctanesulfonamide is an organic compound with the molecular formula C8H17NO2S. It belongs to the class of sulfonamides, which are known for their broad range of biological activities. This compound is characterized by a cyclooctane ring bonded to a sulfonamide group, making it a unique structure in the realm of organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclooctanesulfonamide can be synthesized through various methods. One efficient method involves the reaction of sodium sulfinates with amines in the presence of ammonium iodide (NH4I). This method is environmentally friendly and tolerates a wide range of functional groups . Another method involves the use of sulfonyl chlorides with amines in the presence of a strong base or an acylating catalyst .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using sulfonyl chlorides and amines. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: Cyclooctanesulfonamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are used under basic conditions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Cyclooctanesulfonamide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of cyclooctanesulfonamide involves its interaction with specific molecular targets. This inhibition disrupts bacterial growth and replication, making sulfonamides effective antibacterial agents .
Vergleich Mit ähnlichen Verbindungen
Cyclooctanesulfonamide can be compared with other sulfonamides such as sulfamethoxazole and sulfadiazine. While these compounds share a common sulfonamide group, this compound is unique due to its cyclooctane ring structure, which imparts different chemical and biological properties . Similar compounds include:
Sulfamethoxazole: Used primarily as an antibacterial agent.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Sulfanilamide: The simplest sulfonamide, used as a precursor for other sulfonamides.
This compound’s unique structure and properties make it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C8H17NO2S |
|---|---|
Molekulargewicht |
191.29 g/mol |
IUPAC-Name |
cyclooctanesulfonamide |
InChI |
InChI=1S/C8H17NO2S/c9-12(10,11)8-6-4-2-1-3-5-7-8/h8H,1-7H2,(H2,9,10,11) |
InChI-Schlüssel |
MFWCERDYBMEDOS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(CCC1)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


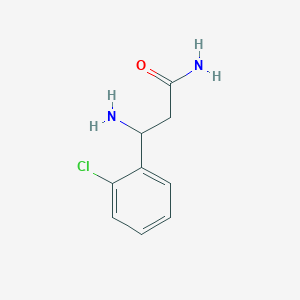
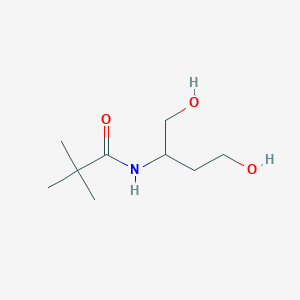
![2-tert-Butyl-7-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13243952.png)
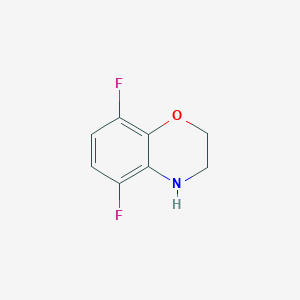
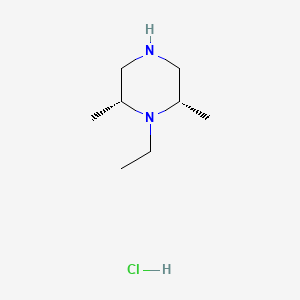
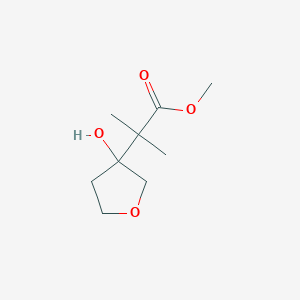
amine](/img/structure/B13243971.png)

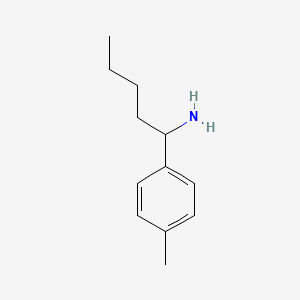
![1-[(2S)-Piperidin-2-yl]ethan-1-one](/img/structure/B13244003.png)
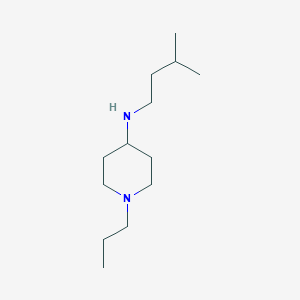
![2-Methyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B13244028.png)

